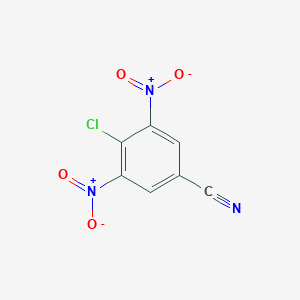

4-Chloro-3,5-dinitrobenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry

4-Chloro-3,5-dinitrobenzonitrile belongs to the family of benzonitriles, which are organic compounds containing a nitrile (-C≡N) group attached to a benzene (B151609) ring. Its structure is further distinguished by the presence of a chlorine atom and two nitro groups (-NO₂) on the benzene ring, specifically at the 4, 3, and 5 positions, respectively. nih.gov The presence of these strong electron-withdrawing groups significantly influences the electronic properties and reactivity of the molecule.

The chemistry of this compound is closely related to other substituted benzonitriles and dinitroaromatic compounds. For instance, its synthesis can be achieved from 4-chloro-3,5-dinitrobenzamide. chemicalbook.com The reactivity is also comparable to related structures like 4-chloro-3,5-dinitrobenzoic acid and 4-chloro-3,5-dinitrotoluene, where the functional groups attached to the dinitro-substituted benzene ring dictate the specific chemical transformations they can undergo. fishersci.caprepchem.com The nitrile group, along with the nitro and chloro substituents, makes this compound a subject of interest for studying nucleophilic aromatic substitution reactions and the synthesis of more complex molecules. nih.gov

Research Significance and Interdisciplinary Relevance

The significance of this compound in research stems primarily from its role as a versatile building block in organic synthesis. tcichemicals.com Nitro compounds, in general, are considered indispensable intermediates for the synthesis of pharmaceutically relevant substances. frontiersin.org The multiple functional groups on this compound allow for a variety of chemical modifications, making it a valuable precursor for creating more complex molecules.

Its application has been noted in the synthesis of other compounds, such as 3-nitro-4-thiocyanobenzonitryl. lookchem.comchemicalbook.com Furthermore, it is utilized as an intermediate in the pharmaceutical industry. lookchem.comchemicalbook.com The broader family of nitroaromatic compounds, to which it belongs, has been investigated for various applications. For example, analogues of the related compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) have been synthesized and evaluated as antileishmanial agents, highlighting the potential for dinitro-substituted compounds in medicinal chemistry research. nih.gov This underscores the interdisciplinary relevance of this compound, connecting organic synthesis with materials science and the development of potential therapeutic agents. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDEDHSPCXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172905 | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-72-9 | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-chloro-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 3,5 Dinitrobenzonitrile and Its Derivatives

Precursor-Based Synthetic Routes to 4-Chloro-3,5-dinitrobenzonitrile

The synthesis of this compound typically begins with a less substituted benzonitrile (B105546) precursor, which is then elaborated through electrophilic aromatic substitution.

The most common precursor for the synthesis is 4-chlorobenzonitrile (B146240). The introduction of the two nitro groups at the 3- and 5-positions is achieved through an electrophilic aromatic substitution reaction, specifically nitration. This process generally involves treating the 4-chlorobenzonitrile substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regiochemistry of the reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

-CN (Nitrile group): This group is strongly electron-withdrawing and is a meta-director.

-Cl (Chloro group): This group is deactivating yet ortho-, para-directing.

In this specific case, the positions ortho to the chlorine (positions 3 and 5) are also meta to the nitrile group. The combined directing effects of both the chloro and nitrile groups synergistically favor the substitution of the incoming nitro groups at the C-3 and C-5 positions, leading to the desired this compound product.

The efficiency and safety of nitration reactions are highly dependent on carefully controlled conditions. To maximize the yield of this compound and minimize the formation of by-products, several factors must be optimized.

A key parameter is temperature control. Nitration is a highly exothermic process, and allowing the temperature to rise uncontrollably can lead to undesired side reactions and a decrease in the quality of the final product. Therefore, the reaction is typically carried out in an ice bath to maintain a low temperature, often below 5-10°C.

Utilization of this compound as a Key Building Block

The electron-deficient nature of the aromatic ring, particularly at the carbon atom bearing the chlorine, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). This reactivity is the foundation for its use as a building block in synthesizing a variety of derivatives.

The chlorine atom at the C-4 position is activated by the two strong electron-withdrawing nitro groups and can be readily displaced by various nucleophiles, particularly amines. This SNAr reaction provides a straightforward route to a wide range of 4-amino-3,5-dinitrobenzonitrile (B8637733) derivatives.

For example, the reaction of this compound with amines such as 1,1-diphenylhydrazine (B1198277) or methoxyamine in ethanol (B145695) under reflux proceeds efficiently to yield the corresponding substituted amine products. This reaction is a general method for installing complex amino functionalities onto the benzonitrile core. nih.gov

| Precursor | Reagent | Product |

| This compound | 1,1-Diphenylhydrazine | 4-(2,2-Diphenylhydrazin-1-yl)-3,5-dinitrobenzonitrile |

| This compound | Methoxyamine | 4-(Methoxyamino)-3,5-dinitrobenzonitrile |

This table showcases examples of amination via nucleophilic aromatic substitution, as described in synthetic schemes for further derivatization.

A notable application of this compound is in the multistep synthesis of stable free radicals, specifically betaine (B1666868) imino-nitroxide diradicals. researchgate.net These complex molecules possess unique electronic and magnetic properties. The synthesis begins with this compound and proceeds through several key intermediates.

The synthetic pathway is as follows:

Initial Substitution: The starting material, this compound, is reacted with 1,1-diphenylhydrazine and methoxyamine in separate reactions to form key precursors.

Betaine Formation: An equimolar mixture of these two products is then oxidized with lead dioxide (PbO₂) to form a betaine structure.

Reduction to Aldehyde: The betaine is subjected to a two-step reduction process, first with ascorbic acid and then with diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C), to produce a crucial dialdehyde (B1249045) intermediate.

Condensation: The dialdehyde is treated with 2,3-bis(hydroxyamino)-2,3-dimethylbutane, leading to a condensation product.

Final Oxidation: This final intermediate is oxidized, again with lead dioxide, to yield the target stable betaine imino-nitroxide diradical.

The resulting diradical is an intensely colored, paramagnetic compound whose properties are derived from its extended conjugation and the presence of two radical moieties. researchgate.net

| Synthetic Stage | Key Intermediate |

| Betaine Formation | 4,4'-((Hydrazine-1,2-diylidene)bis(methanylylidene))bis(3,5-dinitrobenzonitrile) derivative |

| Reduction | 4,4'-(Hydrazine-1,2-diyl)bis(3,5-dinitrobenzaldehyde) |

| Final Product | Stable Betaine Imino-nitroxide Diradical |

This table outlines the key chemical transformations in the synthesis of a stable diradical starting from this compound.

While direct synthesis of benzo[a]indolizines from this compound is not prominently documented, the compound's reactivity profile suggests its potential as a precursor for such fused heterocyclic systems. The synthesis of indolizine (B1195054) derivatives often involves the reaction of pyridinium (B92312) ylides with electron-deficient compounds.

A plausible, though currently hypothetical, strategy could involve a multi-step approach. The highly electron-deficient aromatic ring of this compound or its derivatives could potentially react with a suitable pyridinium ylide in a process initiated by nucleophilic attack. Subsequent intramolecular cyclization and aromatization steps, possibly after modification of the nitro or nitrile groups, could lead to the formation of a complex fused system like a dinitro-substituted benzo[a]indolizine. This would represent an advanced application of the starting material's inherent reactivity toward constructing medicinally relevant heterocyclic scaffolds.

Derivatization for Supramolecular Chemistry Applications

The electron-deficient aromatic ring of this compound makes it an excellent building block for constructing complex supramolecular assemblies. The strong electron-withdrawing properties of the nitro and nitrile groups facilitate nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups capable of participating in non-covalent interactions, which are the cornerstone of supramolecular chemistry.

The substitution of the chlorine atom with nucleophiles containing recognition sites such as hydrogen bond donors/acceptors, or moieties capable of π-π stacking, is a common strategy. For instance, reaction with amines or phenols introduces functionalities that can direct the self-assembly of molecules into well-defined architectures like rosettes, sheets, or capsules.

A notable example involves the reaction of this compound with aniline (B41778) derivatives. researchgate.net The resulting N-(2,6-dinitro-4-cyanophenyl)aniline derivatives exhibit intramolecular hydrogen bonding between the amino hydrogen and an ortho-nitro group. researchgate.net This pre-organization of the molecule can influence its intermolecular interactions and subsequent supramolecular assembly. The kinetics of these reactions often follow a second-order rate law, consistent with an addition-elimination mechanism typical for SNAr reactions. researchgate.netlibretexts.org

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Aniline Derivatives | N-(2,6-dinitro-4-cyanophenyl)aniline derivatives | Precursors for supramolecular structures with intramolecular hydrogen bonding. researchgate.net |

| This compound | Phenols | Aryl ether derivatives | Building blocks for host-guest complexes and molecular sensors. |

Synthesis of Thiocyanobenzonitryl Structures

The introduction of a thiocyanate (B1210189) (-SCN) group onto the benzonitrile framework can lead to compounds with interesting biological activities and serve as precursors for further synthetic transformations. mdpi.com this compound can be utilized in the synthesis of thiocyanobenzonitriles, although direct substitution of the chlorine with a thiocyanate ion can sometimes lead to unexpected products.

One documented application is its potential use in the synthesis of 3-nitro-4-thiocyanobenzonitryl. lookchem.comchemicalbook.com In a related reaction, the treatment of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium thiocyanate did not yield the expected thiocyanate derivative but instead resulted in a dimerized product, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). mdpi.com This highlights that the reaction outcome can be sensitive to the substrate and reaction conditions.

The synthesis of thiocyanobenzonitriles from halogenated nitrobenzonitriles typically involves the reaction with a thiocyanate salt, such as potassium or sodium thiocyanate. The reaction is often carried out in a polar aprotic solvent to facilitate the nucleophilic attack of the thiocyanate ion.

| Starting Material | Reagent | Product |

| This compound | Potassium Thiocyanate | 3-Nitro-4-thiocyanobenzonitryl lookchem.comchemicalbook.com |

General Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netillinois.edu The reactivity of this compound is dominated by the highly activated chlorine atom, making it an excellent substrate for nucleophilic aromatic substitution reactions, a key method for C-C and C-X bond formation.

Carbon-Heteroatom Bond Formation:

The most prevalent reactions involving this compound are carbon-heteroatom bond-forming reactions where the chlorine atom is displaced by a heteroatom-containing nucleophile. These reactions are generally efficient due to the strong electron-withdrawing nature of the two nitro groups and the nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. libretexts.org

Common nucleophiles include:

Amines (C-N bond formation): Reaction with primary and secondary amines yields N-substituted 3,5-dinitrobenzonitrile (B189459) derivatives. This is a widely used method for introducing nitrogen-containing functionalities. researchgate.netmdpi.com

Alkoxides and Phenoxides (C-O bond formation): Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of aryl ethers.

Thiols and Thiolates (C-S bond formation): Thiols or their corresponding thiolates readily displace the chlorine to form thioethers.

These reactions are foundational in synthesizing a wide range of derivatives from this compound. mdpi.com

Carbon-Carbon Bond Formation:

While less common than C-X bond formation for this specific compound, C-C bonds can be formed through cross-coupling reactions. However, the highly electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack than to the oxidative addition step typically required in many transition-metal-catalyzed cross-coupling reactions.

Nevertheless, strategies for C-C bond formation could potentially involve:

Coupling with Organometallic Reagents: Reactions with organocuprates or other soft organometallic reagents might allow for the displacement of the chloride.

Cyanide Displacement: Although the molecule already contains a nitrile group, in other activated aryl halides, displacement of a halogen with a cyanide salt is a method for C-C bond formation.

The development of new catalytic systems continues to expand the scope of C-C bond-forming reactions for electron-deficient aryl halides. illinois.edu

| Reaction Type | Nucleophile/Reagent | Bond Formed | Product Class |

| Nucleophilic Aromatic Substitution | Amines | C-N | N-Aryl anilines/amines researchgate.netmdpi.com |

| Nucleophilic Aromatic Substitution | Alkoxides/Phenoxides | C-O | Aryl ethers |

| Nucleophilic Aromatic Substitution | Thiols/Thiolates | C-S | Thioethers |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3,5 Dinitrobenzonitrile

Nucleophilic Aromatic Substitution Mechanisms

The primary reaction pathway for 4-Chloro-3,5-dinitrobenzonitrile is nucleophilic aromatic substitution (SNAr). This process involves the replacement of the chlorine atom by a nucleophile and proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromatic system is restored, yielding the substituted product.

Kinetic Studies of Halogen Displacement by Various Nucleophiles

Kinetic studies on compounds structurally analogous to this compound provide significant insight into the halogen displacement rates and mechanisms. For instance, research on 4-chloro-3,5-dinitrobenzoic acid, which differs only by the substitution of a nitrile with a carboxylic acid group, demonstrates the feasibility of these reactions. The reaction of its anionic form with the hydroxide (B78521) ion (HO⁻) follows second-order kinetics.

Similarly, kinetic analysis of the reaction between 4-chloro-3,5-dinitrobenzotrifluoride (B147460) and various substituted anilines confirms an addition-elimination mechanism. The reaction exhibits second-order kinetics, and the high negative value of the Hammett reaction constant (ρ) indicates the development of a positive charge on the aniline (B41778) nitrogen in the transition state. This suggests that the reaction is facilitated by electron-releasing groups on the nucleophile. Furthermore, a Brønsted coefficient (β) of 0.85 points to a significant degree of bond formation between the nucleophile and the aromatic ring in the rate-determining transition state.

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution on 4-Chloro-3,5-dinitro-analogs

| Substrate | Nucleophile | Rate Constant (k) | Activation Energy (Ea) | Hammett (ρ) / Brønsted (β) |

|---|---|---|---|---|

| 4-chloro-3,5-dinitrobenzoate | OH⁻ | 5.92 M⁻¹s⁻¹ | 70.7 ± 3.4 kJ/mol | N/A |

| 4-chloro-3,5-dinitrobenzotrifluoride | Anilines | Varies with substituent | N/A | ρ = -3.14 to -3.16 |

Note: Data is for structurally similar compounds to infer the reactivity of this compound.

Influence of Nitro and Nitrile Groups on Electrophilicity

The high reactivity of this compound in nucleophilic aromatic substitution is a direct consequence of the powerful electron-withdrawing nature of its substituents. The two nitro groups (NO₂) and the nitrile group (CN) dramatically increase the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles.

Redox Chemistry and Generation of Radical Species

Beyond substitution reactions, the electronic properties of this compound and its derivatives facilitate a range of redox processes, leading to the formation of persistent and stable radical species. These transformations are of interest for developing materials with unique magnetic and electronic properties.

Formation of Stable Imino-nitroxide Radicals

Derivatives of this compound can serve as precursors for the synthesis of stable imino-nitroxide radicals. These radicals are part of the broader class of nitroxides, which are characterized by a nitrogen-oxygen single bond. A plausible synthetic route would first involve the nucleophilic displacement of the chloride with a suitable nucleophile. Subsequent chemical modification of the nitrile group, for instance, through reduction to an aldehyde, would provide a key functional group. This aldehyde can then undergo condensation with a substituted hydroxylamine (B1172632), followed by oxidation, to yield the target imino-nitroxide radical. The stability of these radicals is often enhanced by the steric hindrance provided by neighboring groups.

Generation and Characterization of Hydrazyl Free Radicals

The activated aromatic system of this compound is also suitable for producing stable hydrazyl free radicals, such as those analogous to the well-known 2,2-diphenyl-1-picrylhydrazyl (DPPH). The synthesis typically begins with the nucleophilic aromatic substitution of the chlorine atom by a substituted hydrazine (B178648). This reaction yields a hydrazine derivative of the dinitrobenzonitrile core. Subsequent mild oxidation of this substituted hydrazine, often by agents like lead dioxide or simply by air, abstracts a hydrogen atom to generate the stable hydrazyl radical. The deep color and stability of these radicals are due to the extensive delocalization of the unpaired electron across the aromatic system and the electron-withdrawing nitro groups. These species are readily characterized by spectrophotometry, noting the disappearance of the DPPH radical's characteristic absorption at around 515 nm as it is scavenged. nih.gov

Reversible Redox Processes and Associated Spectroscopic Shifts

The radical derivatives of this compound, such as the nitroxides and hydrazyls, exhibit characteristic and often reversible redox behaviors. These processes can be effectively studied using electrochemical methods like cyclic voltammetry (CV). acs.orgskku.edu For a nitroxide radical, CV typically reveals a reversible one-electron oxidation to an oxoammonium cation and a reduction to a hydroxylamine anion. acs.org The potential at which these redox events occur is sensitive to the electronic environment of the radical, including the influence of the dinitrobenzonitrile framework.

These redox transformations are accompanied by distinct changes in the molecule's spectroscopic properties. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for characterizing radical species, with the g-value and hyperfine coupling constants being sensitive to the radical's structure and electronic distribution. Upon oxidation or reduction, the EPR signal disappears as the unpaired electron is removed or paired. Concurrently, changes in electronic absorption spectra (UV-Vis) are observed. For example, the formation of a radical cation or anion often leads to the appearance of new absorption bands at different wavelengths, resulting in a noticeable color change.

Table 2: Conceptual Spectroscopic Shifts During Redox Processes of Radical Derivatives

| Process | Species | EPR Signal | UV-Vis Spectrum |

|---|---|---|---|

| Oxidation | Radical → Cation | Disappears | Hypsochromic or bathochromic shift; new bands may appear |

| Reduction | Radical → Anion | Disappears | Hypsochromic or bathochromic shift; new bands may appear |

| Re-reduction | Cation → Radical | Reappears | Original spectrum restored |

| Re-oxidation | Anion → Radical | Reappears | Original spectrum restored |

Specific Reaction Pathways of this compound

The chemical behavior of this compound is characterized by the interplay of its three distinct functional groups: the nitrile, the nitro groups, and the chlorine atom, all attached to a benzene (B151609) ring. The strong electron-withdrawing nature of the nitro and nitrile groups renders the aromatic ring highly electron-deficient, which significantly influences its reactivity. This section explores specific reaction pathways, including reductions, oxidations, and functional group transformations that this compound and its immediate derivatives undergo.

Reactions with Reducing Agents (e.g., Diisobutylaluminium Hydride)

The nitro groups and the nitrile group on the this compound ring are susceptible to reduction by various reagents. Common reductions involve the conversion of the nitro groups to amino groups using agents like hydrogen gas with a palladium on carbon catalyst.

A more specific and complex reduction has been demonstrated on derivatives of this compound. In a multi-step synthesis starting from this compound, a betaine (B1666868) intermediate (Betaine 3 ) was synthesized. researchgate.net This betaine was then subjected to a two-step reduction process. The first step utilized ascorbic acid, and the second step employed diisobutylaluminium hydride (DIBAL-H) at a low temperature (-78 °C) in dichloromethane (B109758) (DCM). researchgate.netresearchgate.net The DIBAL-H acted on the nitrile groups of the precursor, reducing them to aldehydes, ultimately forming a key dialdehyde (B1249045) intermediate (Dialdehyde 5 ). This transformation is crucial for the subsequent synthesis of stable diradicals. researchgate.net

Table 1: Reduction of Betaine Intermediate with Diisobutylaluminium Hydride (DIBAL-H)

| Reactant | Reducing Agent | Conditions | Product | Yield |

| Betaine Intermediate 4 (Hydrazine) | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane (DCM), -78°C | Dialdehyde 5 | ~35% |

Data sourced from a multi-step synthesis described in scientific literature. researchgate.net

Reactions with Oxidizing Agents (e.g., Lead Dioxide)

While this compound itself is generally incompatible with strong oxidizing agents scbt.com, its derivatives can participate in specific oxidation reactions. In the same synthetic pathway mentioned previously, lead dioxide (PbO₂) was used as a key oxidizing agent. researchgate.net

After reacting this compound with 1,1-diphenylhydrazine (B1198277) and methoxyamine separately, the resulting products were mixed in an equimolar ratio. This mixture was then oxidized with lead dioxide in dichloromethane to yield a stable betaine (Betaine 3 ). researchgate.net Furthermore, after several transformation steps including the reduction to a dialdehyde and subsequent condensation, lead dioxide was used again as the final oxidizing agent to convert the condensation product into a stable betaine imino-nitroxide diradical. researchgate.netresearchgate.net

Table 2: Oxidation Reaction with Lead Dioxide

| Reactants | Oxidizing Agent | Solvent | Product |

| Equimolar mixture of compounds 1 and 2 | Lead Dioxide (PbO₂) | Dichloromethane (DCM) | Betaine 3 |

| Condensation product 6 | Lead Dioxide (PbO₂) | Dichloromethane (DCM) | Betaine Diradical 7 |

Data sourced from a multi-step synthesis described in scientific literature. researchgate.net

Functional Group Transformations (e.g., Nitrile Hydrolysis)

The functional groups of this compound allow for a variety of transformations beyond simple reduction and oxidation. The nitrile group, in particular, can be chemically altered.

One such transformation is hydrolysis. In a synthetic route to produce antileishmanial agents, a derivative, N,N-dipropyl-4-amino-3,5-dinitrobenzonitrile (Compound 27 , formed from the starting benzonitrile), was subjected to hydrolysis. google.com Treatment with concentrated sulfuric acid (H₂SO₄) at 50°C successfully converted the benzonitrile (B105546) (27 ) into the corresponding amide (Compound 28 ). google.com Generally, nitrile groups can also be hydrolyzed into carboxylic acids under acidic or basic conditions. googleapis.com

Other significant functional group transformations include nucleophilic aromatic substitution, where the chlorine atom is displaced by nucleophiles like amines or fluorides. google.comjustia.com For instance, reaction with potassium fluoride (B91410) can replace the chlorine with fluorine, yielding 4-fluoro-3,5-dinitrobenzonitrile. justia.com

Table 3: Nitrile Hydrolysis to an Amide

| Reactant | Reagent/Conditions | Product |

| N,N-dipropyl-4-amino-3,5-dinitrobenzonitrile (27 ) | Concentrated H₂SO₄, 50°C | N,N-dipropyl-4-amino-3,5-dinitrobenzamide (28 ) |

Data sourced from a study on the synthesis of dinitroaniline sulfonamides. google.com

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Chloro 3,5 Dinitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

For comparative analysis, the ¹H-NMR spectrum of the related compound, 4-Chloro-3,5-dinitrobenzoic acid, shows a singlet for the two aromatic protons. chemicalbook.com This suggests a similar pattern would be observed for 4-Chloro-3,5-dinitrobenzonitrile.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum of this compound provides key information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The carbon atoms directly attached to the electron-withdrawing nitro groups and the chlorine atom, as well as the carbon of the nitrile group, would exhibit distinct chemical shifts. The PubChem database indicates the availability of a ¹³C-NMR spectrum for this compound, recorded on a Bruker AM-270 instrument. nih.gov

The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons bonded to the nitro groups (C3 and C5) are expected to be significantly deshielded, appearing at a lower field. The carbon attached to the chlorine (C4) and the carbon of the nitrile group (C1) will also have characteristic chemical shifts. The two equivalent aromatic carbons (C2 and C6) would produce a single signal.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: Actual experimental data from specialized databases should be consulted for precise values)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CN) | 115-120 |

| C2, C6 | 125-130 |

| C3, C5 (-NO₂) | 145-150 |

| C4 (-Cl) | 135-140 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) stretching vibration typically appears in the region of 2220-2260 cm⁻¹. The nitro groups (NO₂) exhibit two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1380 cm⁻¹. The C-Cl stretching vibration is observed at lower wavenumbers, typically in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The PubChem database confirms the availability of FT-IR spectra for this compound, obtained using both KBr-pellet and ATR-Neat techniques. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro groups and the nitrile group often produce strong signals in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman bands. A FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM spectrometer. nih.gov Analysis of this spectrum would allow for the assignment of various vibrational modes and provide a more complete picture of the molecular vibrations. For comparison, the Raman spectrum of the related 4-Chloro-3,5-dinitrobenzoic acid is also available. chemicalbook.com

Table 2: Key Vibrational Frequencies for this compound (Note: Based on typical functional group absorption regions and available spectral data)

| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| -C≡N | Stretching | 2220-2260 | Strong |

| -NO₂ | Asymmetric Stretching | 1500-1560 | Active |

| -NO₂ | Symmetric Stretching | 1335-1380 | Strong |

| Aromatic C=C | Stretching | 1400-1600 | Active |

| C-Cl | Stretching | 600-800 | Active |

| Aromatic C-H | Stretching | >3000 | Active |

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the presence of the aromatic ring and the nitro and nitrile chromophores would result in characteristic absorption bands in the UV region. The electron-withdrawing nature of the substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile (B105546). While specific UV-Visible spectral data for this compound is not readily found in general databases, studies on related nitroaromatic compounds can provide insights. For instance, the UV-Visible absorption spectra of various benzofuran (B130515) fused silole derivatives have been reported, demonstrating how structural modifications influence the electronic properties. researchgate.net Research on the interaction of 4,6-dinitrobenzofuroxan with different solvents using UV-Vis spectroscopy also highlights the sensitivity of the electronic spectra to the chemical environment. researchgate.net The study of derivatives like 4-chloro-3,5-dinitrobenzotrifluoride (B147460), for which spectral data is available, can also offer a comparative basis for understanding the electronic transitions in this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of chromophoric groups such as the nitro (-NO2) and cyano (-CN) groups, in conjunction with the benzene (B151609) ring, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The solvent used for analysis can also influence the position and intensity of the absorption bands. Solvatochromic effects, arising from the interaction of the solute molecule with solvent molecules of varying polarity, can provide further information about the nature of the electronic transitions.

A hypothetical UV-Vis data table for this compound, based on the analysis of similar compounds, is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|

| Hexane | ~245 | ~15,000 | π → π |

| Ethanol (B145695) | ~250 | ~18,000 | π → π |

| Acetonitrile | ~248 | ~17,500 | π → π* |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals. In the context of this compound, EPR spectroscopy is particularly useful for studying the formation and structure of its radical anion, which can be generated through chemical or electrochemical reduction.

The reduction of the nitroaromatic system of this compound leads to the formation of a radical anion where the unpaired electron is primarily delocalized over the nitro groups and the benzene ring. The EPR spectrum of this radical anion would be characterized by hyperfine coupling of the unpaired electron with the nuclear spins of the nitrogen atoms of the nitro groups (¹⁴N, I=1) and the protons on the aromatic ring.

The resulting spectrum would be expected to show a complex pattern of lines, from which hyperfine coupling constants (aN and aH) can be extracted. These constants provide detailed information about the distribution of the unpaired electron density within the radical anion. While specific EPR data for the this compound radical anion is not extensively documented, studies on related nitroaromatic radical anions provide a basis for predicting its spectral parameters.

Below is a table of expected EPR spectral data for the radical anion of this compound, based on values reported for similar structures.

| Parameter | Expected Value (Gauss) | Interacting Nuclei |

|---|---|---|

| aN (NO₂) | 8 - 12 | 2 x ¹⁴N |

| aH (aromatic) | 1 - 4 | 2 x ¹H |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₂ClN₃O₄), the theoretical exact mass is 226.9734 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this value.

In addition to determining the molecular weight, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can be diagnostic for the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro groups (NO₂), the chlorine atom (Cl), and the cyano group (CN).

A representative table of expected high-resolution mass spectrometry data is provided below.

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [C₇H₂ClN₃O₄]⁺ | Molecular Ion | 226.9734 |

| [C₇H₂ClN₂O₂]⁺ | [M - NO₂]⁺ | 180.9830 |

| [C₇H₂N₃O₄]⁺ | [M - Cl]⁺ | 192.0045 |

| [C₆H₂ClN₃O₄]⁺ | [M - CN]⁺ | 200.9758 |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking.

While a specific crystal structure for this compound has not been found in the searched literature, studies on derivatives of closely related compounds, such as 4-chloro-3,5-dinitropyrazole, have been successfully characterized using this method. rsc.org Such studies reveal important structural details that can be extrapolated to understand the solid-state behavior of this compound.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~870 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or purified compound.

For this compound, with the molecular formula C₇H₂ClN₃O₄, the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.

The theoretical elemental composition of this compound is provided in the table below.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 36.94 |

| Hydrogen (H) | 0.89 |

| Chlorine (Cl) | 15.58 |

| Nitrogen (N) | 18.46 |

| Oxygen (O) | 28.12 |

Studies on derivatives of 3,4-dinitro-1H-pyrazole have successfully utilized elemental analysis to confirm the composition of the synthesized compounds, highlighting the importance of this technique in the characterization of novel nitroaromatic compounds. rsc.org

Computational and Theoretical Chemistry Studies of 4 Chloro 3,5 Dinitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Vibrational Frequency Analysis

A vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), would predict the infrared (IR) and Raman spectra of 4-chloro-3,5-dinitrobenzonitrile. This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching and bending of the C-Cl, C-NO₂, and C≡N bonds. While experimental spectra for the related compound 4-chloro-3-nitrobenzonitrile (B1361363) have been analyzed with theoretical calculations, a similar study for the dinitro analogue is not available. nih.gov

Electronic Structure Determination (e.g., HOMO-LUMO Analysis)

The determination of the electronic structure provides insights into the reactivity and electronic transitions of a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For this compound, such an analysis would be expected to show a low-lying LUMO due to the strong electron-withdrawing nature of the two nitro groups and the nitrile group, indicating its susceptibility to nucleophilic attack. However, specific calculated values for the HOMO and LUMO energies and the resulting energy gap are not found in the existing literature.

Density Difference Plots for Electronic Transitions

To visualize the charge redistribution upon electronic excitation, density difference plots are employed. These plots illustrate the change in electron density between the ground and excited states, providing a clear picture of charge-transfer characteristics within the molecule. For this compound, these plots could reveal the nature of its electronic transitions, but no such studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that govern their effects.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of this compound. These methods provide a virtual window into the molecule's conformational landscape and its interactions with its environment.

Prediction of Molecular Conformations and Energetics

Computational models, particularly those based on Density Functional Theory (DFT), are employed to predict the most stable three-dimensional arrangement of atoms in this compound. A key structural feature of this molecule is the orientation of the two nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent chlorine and cyano groups, and between the nitro groups themselves, it is expected that the nitro groups are not coplanar with the aromatic ring.

Theoretical calculations would likely show that the nitro groups are twisted out of the plane of the benzene ring. This is supported by experimental crystallographic studies of analogous compounds, such as methyl 4-chloro-3,5-dinitrobenzoate, where the nitro groups are found to be at significant dihedral angles to the ring. mdpi.com The rotation of these groups is associated with a specific energy profile, with the non-planar conformation being the most energetically favorable.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (C-C-N-O) of Nitro Groups | Non-zero (twisted conformation) |

| Relative Energy of Planar vs. Twisted Conformation | Twisted conformation is lower in energy |

This table is illustrative and based on expected results from computational modeling, highlighting the anticipated non-planar structure of the molecule.

Simulation of Intermolecular Interactions and Binding Modes

Molecular dynamics simulations can be used to model how this compound interacts with other molecules, including solvents or biological macromolecules. These simulations track the movements and interactions of atoms over time, providing insights into binding affinities and modes of interaction. For instance, in the context of its potential biological activity, molecular docking studies—a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex—could be performed.

These simulations would likely highlight the role of the electron-withdrawing nitro and cyano groups, as well as the chlorine atom, in forming electrostatic and van der Waals interactions. The nitrogen and oxygen atoms of the nitro groups could act as hydrogen bond acceptors, a crucial aspect in potential interactions with biological targets.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a deep understanding of the chemical reactivity and selectivity of this compound. DFT calculations are particularly useful for mapping the electron distribution within the molecule and identifying sites that are susceptible to nucleophilic or electrophilic attack.

The presence of three strong electron-withdrawing groups (one cyano and two nitro groups) significantly deactivates the benzene ring towards electrophilic substitution. Conversely, these groups make the carbon atom attached to the chlorine atom highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). Theoretical studies can quantify this effect by calculating molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is indicative of a molecule that is a good electron acceptor, which is characteristic of compounds that readily undergo nucleophilic attack.

Computational models can also be used to study the reaction mechanisms, for example, by locating transition states and calculating activation energies for different reaction pathways. For the SNAr reaction, theoretical calculations can help to elucidate the stability of the Meisenheimer intermediate, a key species in this type of reaction.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Nature | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low | Low propensity to act as an electron donor |

| LUMO Energy | Low | High propensity to act as an electron acceptor |

| Electrostatic Potential | Positive charge on the carbon attached to chlorine | Favorable site for nucleophilic attack |

This table summarizes the expected outcomes from DFT calculations and their implications for the chemical behavior of the compound.

Applications in Understanding Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission of light, can be investigated using time-dependent DFT (TD-DFT). These calculations can predict the electronic transitions that occur when the molecule absorbs light, corresponding to its UV-visible absorption spectrum.

Nitroaromatic compounds are known to often exhibit fluorescence quenching properties. Theoretical studies can help to understand the mechanisms behind this phenomenon, which can involve processes like photoinduced electron transfer (PET). By calculating the energies of the excited states and their potential for charge transfer, computational chemistry can explain why a particular molecule may act as a quencher. While detailed photophysical studies on this compound are not widely reported, the theoretical framework exists to predict its behavior and guide the design of new materials with specific optical properties.

Research Applications and Derivatization in Advanced Chemical Fields

A Pivotal Intermediate in Pharmaceuticals and Agrochemicals

The reactivity of 4-chloro-3,5-dinitrobenzonitrile makes it a valuable precursor in the synthesis of various pharmaceutical and agrochemical agents. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic substitution, a key reaction in the construction of more complex molecules.

Scaffold Synthesis for Drug Discovery

While direct applications in drug scaffolds are still an emerging area of research, the foundational chemistry of this compound provides a clear pathway for its use in creating novel molecular frameworks for drug discovery. Its related pyrazole (B372694) derivative, 4-chloro-3,5-dinitropyrazole, has been utilized as a precursor in the synthesis of other energetic materials. This highlights the potential for the benzonitrile (B105546) analogue to serve as a starting point for complex heterocyclic structures, which are a cornerstone of many medicinal compounds. The ability to introduce various functionalities by replacing the chlorine atom opens up possibilities for creating libraries of compounds for high-throughput screening.

Derivatization for Biological Activity Studies

The derivatization of this compound is a key strategy for exploring new biologically active molecules, particularly in the realm of antifungal agents. Although direct studies on antifungal derivatives of this compound are not extensively documented, research on analogous compounds provides strong evidence of this potential. For instance, analogues of the related compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), have demonstrated significant antileishmanial activity. nih.govsigmaaldrich.com This suggests that derivatives of this compound could exhibit a broad spectrum of biological activities.

A key reaction in this context is the nucleophilic substitution of the chlorine atom. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, leading to a diverse range of derivatives. The resulting compounds can then be screened for antifungal and other biological activities. The dinitro-substitution pattern on the benzene (B151609) ring is crucial as it is known to contribute to the biological activity of many compounds.

Engineering Advanced Materials

The unique electronic and structural properties of this compound also make it a valuable component in the design and synthesis of advanced materials with specific optical, electronic, and magnetic properties.

Design and Synthesis of Organic-Based Magnetic Materials

The field of organic-based magnetic materials is a frontier in materials science, and nitro-substituted aromatic compounds play a significant role in this area. The formation of charge-transfer complexes is a key strategy in designing organic magnets. While direct synthesis of magnetic materials from this compound has not been extensively reported, the fundamental principles of its chemistry are highly relevant. The electron-accepting nature of the dinitrobenzonitrile core makes it a prime candidate for forming charge-transfer complexes with electron-donating molecules. These complexes can exhibit interesting magnetic properties, and further research in this area could lead to the development of novel organic magnetic materials.

Utilization in Dye and Pigment Chemistry

The synthesis of azo dyes is a well-established area of industrial chemistry, and aromatic amines derived from nitro compounds are key starting materials. unb.caplantarchives.orgyoutube.comnih.gov The reduction of the nitro groups of this compound can yield the corresponding diamino derivative. This diamine can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors. unb.caplantarchives.orgyoutube.comnih.gov

Furthermore, the reactivity of the chlorine atom allows for the synthesis of disperse dyes. By substituting the chlorine with a suitable chromophoric or auxochromic group, new dye molecules can be created. The specific functional groups present in this compound can be modified to fine-tune the color, fastness, and other properties of the resulting dyes.

Engineering of Fluorescent and Light-Emitting Compounds

Substituted benzonitriles are known to be building blocks for fluorescent molecules and organic light-emitting diodes (OLEDs). rsc.org The nitrile group can participate in the formation of various heterocyclic systems that often exhibit fluorescence. The dinitro substitution on the benzene ring of this compound can influence the electronic properties of its derivatives, potentially leading to materials with interesting photophysical characteristics.

By strategically replacing the chlorine atom and modifying the nitro groups, it is possible to design and synthesize novel fluorescent probes and light-emitting materials. For example, the introduction of electron-donating groups through nucleophilic substitution can create donor-acceptor systems within the molecule, a common design principle for fluorescent compounds. Research in this area could lead to the development of new materials for applications in sensing, imaging, and display technologies.

Fabrication of Chemosensors and Probes

The structure of this compound, with its electron-deficient aromatic ring, makes it a candidate for the development of chemosensors. The strong electron-withdrawing properties of the two nitro groups and the nitrile group activate the chlorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex functional molecules.

Colorimetric Sensing Applications

While direct applications of this compound as a colorimetric sensor are not extensively documented in publicly available research, its derivatives hold potential in this area. The principle of colorimetric sensing often relies on a change in the electronic properties of a molecule upon interaction with an analyte, leading to a visible color change.

The reactivity of this compound allows for the introduction of various chromophoric and auxochromic groups. For instance, the substitution of the chloro group with nucleophiles containing electron-donating groups can lead to the formation of push-pull chromophores. These systems are characterized by an electron donor and an electron acceptor group at opposite ends of a π-conjugated system, which can result in intense color. The interaction of such a derivative with an analyte could modulate this internal charge transfer, leading to a detectable colorimetric response.

One example of its reactivity is its use in the synthesis of 3-nitro-4-thiocyanobenzonitrile. fishersci.se This derivatization highlights the potential to introduce new functional groups that could be further modified to create sophisticated colorimetric sensors. General reviews on chemosensors for nitroaromatic compounds discuss the importance of electron-deficient moieties in sensor design, a category into which this compound and its derivatives fall. researchgate.netosti.govrsc.org

Supramolecular Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where derivatives of this compound could be impactful. Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule.

The aromatic and electron-deficient nature of the this compound framework suggests that it could be incorporated into larger host structures or act as a guest itself. The synthesis of macrocycles or cavitands incorporating this dinitrobenzonitrile unit could lead to hosts with specific electronic and size recognition properties. These hosts could potentially bind electron-rich guest molecules through π-π stacking and charge-transfer interactions.

Although specific host-guest systems involving this compound are not prominently featured in the literature, the fundamental principles of supramolecular chemistry suggest its utility. The ability to form derivatives, for example through nucleophilic aromatic substitution, opens up pathways to attach this unit to larger molecular scaffolds designed for molecular recognition. nih.govlibretexts.orglibretexts.org

Exploration in Energetic Materials Science (as a Nitroaromatic Compound)

Nitroaromatic compounds are a cornerstone of energetic materials science due to their high energy content and thermal stability. This compound, with its two nitro groups, high nitrogen content, and oxygen balance, possesses the intrinsic characteristics of an energetic material.

Research into related compounds, such as 4-chloro-3,5-dinitropyrazole, highlights the use of the chloro-dinitro-aromatic scaffold as a precursor for more complex and potentially insensitive energetic materials. rsc.org The derivatization of such compounds can lead to materials with tailored properties, such as enhanced thermal stability or reduced sensitivity to shock and friction. rsc.org The synthesis of energetic materials often involves the strategic assembly of molecular building blocks, and the dinitrobenzonitrile scaffold represents a potentially valuable component in this synthetic approach. chemistry-chemists.comrsc.orgnih.gov

Table of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂ClN₃O₄ |

| Molecular Weight | 227.56 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 140.5-141 °C |

| Boiling Point | 326.3 °C at 760 mmHg |

| Density | 1.68 g/cm³ |

| Flash Point | 151.2 °C |

| Water Solubility | Insoluble |

Q & A

Q. How does the reactivity of this compound compare to its non-nitro analogs (e.g., 4-chlorobenzonitrile)?

- Answer : The nitro groups reduce electron density, slowing electrophilic substitution (e.g., nitration requires harsher conditions: 70°C vs. 25°C for 4-chlorobenzonitrile). Conversely, nucleophilic aromatic substitution (e.g., with amines) proceeds faster due to enhanced electrophilicity (k₂ ~10³ M⁻¹s⁻¹ vs. ~10¹ M⁻¹s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.